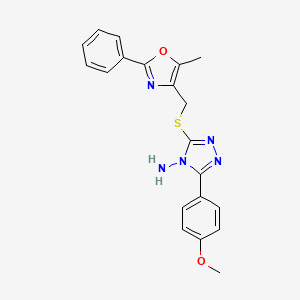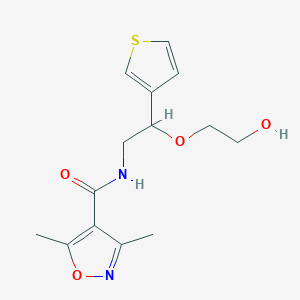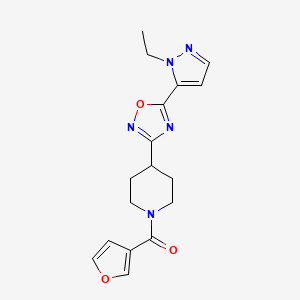
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide, also known as DMF-DMA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMF-DMA is a fluorescent molecule that has been synthesized using a variety of methods and has been studied extensively for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Microwave Induced Synthesis and Antimicrobial Applications
- Antimicrobial Activity : N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide derivatives have shown promising antimicrobial activity. A study by Desai, Rajpara, and Joshi (2013) highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Antitumor and Cancer Treatment Applications
- Antitumor Properties : Hutchinson et al. (2001) developed mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which displayed potent cytotoxicity against certain human breast cancer cell lines while being inactive against nonmalignant and other cancer cell types. These findings suggest the potential of these compounds in targeted cancer therapy, with specific efficacy in breast cancer (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c1-21-15-13(19)6-10(18)7-14(15)25-17(21)20-16(22)9-4-11(23-2)8-12(5-9)24-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWBYNFLQKDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)


![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide](/img/structure/B2471322.png)


![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)
![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)
![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)
![Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2471332.png)

![3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid](/img/structure/B2471335.png)